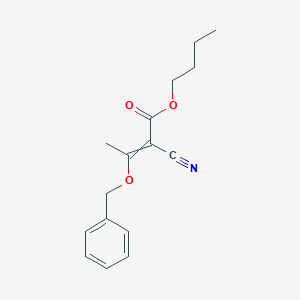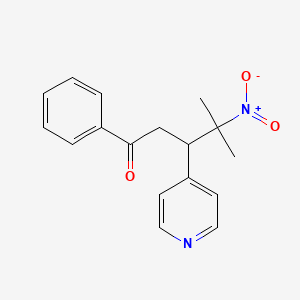
Ethanethiol, 2-(di(2-butynyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethiol, 2-(di(2-butynyl)amino)- is an organosulfur compound with the molecular formula C10H15NS. This compound is characterized by the presence of a thiol group (-SH) and an amino group substituted with two butynyl groups. It is a colorless liquid with a distinct odor, commonly used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(di(2-butynyl)amino)- typically involves the reaction of ethanethiol with di(2-butynyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of ethanethiol, 2-(di(2-butynyl)amino)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with advanced equipment to ensure efficient production. The reaction is monitored and controlled to maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethanethiol, 2-(di(2-butynyl)amino)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiols or amines.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Simpler thiols, amines.
Substitution: Various substituted amines and thiols.
Aplicaciones Científicas De Investigación
Ethanethiol, 2-(di(2-butynyl)amino)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethanethiol, 2-(di(2-butynyl)amino)- involves its interaction with molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The amino group can interact with various biological molecules, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethanethiol: A simpler thiol compound with similar chemical properties.
2-(Butylamino)ethanethiol: Another thiol compound with an amino group, but with different substituents.
2-(Dimethylamino)ethanethiol: A thiol compound with a dimethylamino group.
Uniqueness
Ethanethiol, 2-(di(2-butynyl)amino)- is unique due to the presence of two butynyl groups on the amino moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar thiol compounds and influences its reactivity and applications.
Propiedades
Número CAS |
75606-38-1 |
|---|---|
Fórmula molecular |
C10H15NS |
Peso molecular |
181.30 g/mol |
Nombre IUPAC |
2-[bis(but-2-ynyl)amino]ethanethiol |
InChI |
InChI=1S/C10H15NS/c1-3-5-7-11(9-10-12)8-6-4-2/h12H,7-10H2,1-2H3 |
Clave InChI |
LRXFPXRZILGPCW-UHFFFAOYSA-N |
SMILES canónico |
CC#CCN(CCS)CC#CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



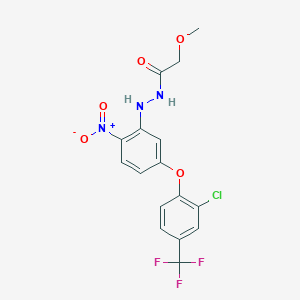
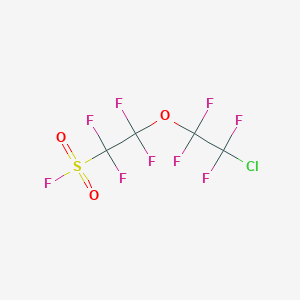
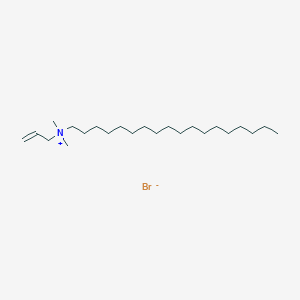
![5,5'-Diethyl-3,3'-dimethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14450302.png)


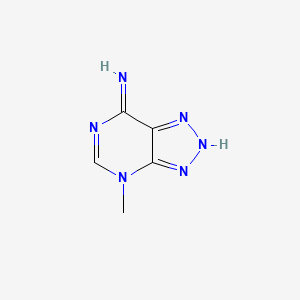
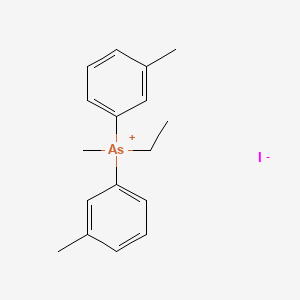
![6-Ethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14450345.png)
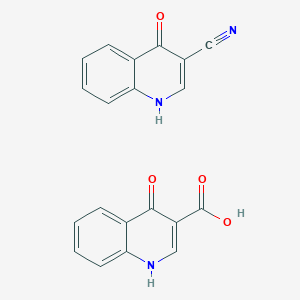
![1-Fluorobicyclo[3.1.1]heptan-2-one](/img/structure/B14450358.png)
